![molecular formula C18H21N5O2 B2670047 N-{4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide CAS No. 2177061-11-7](/img/structure/B2670047.png)

N-{4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

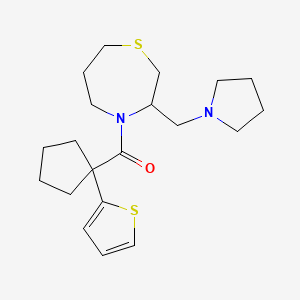

The compound contains a 1,2,3-triazole ring, which is a well-known biologically active pharmacophore . It also includes an 8-azabicyclo[3.2.1]octane-8-carbonyl group and a phenylacetamide group. These groups are often found in various biologically active compounds.

Synthesis Analysis

While specific synthesis methods for this compound are not available, 1,2,3-triazole rings are typically constructed by the copper-catalyzed azide–alkyne cycloaddition . This is a type of “Click” chemistry, which is a reliable, efficient, and selective synthetic method used in medicinal chemistry .Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as Fourier-transform infrared (FTIR), proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), and high-resolution mass spectroscopies (HRMS) .Chemical Reactions Analysis

The 1,2,3-triazole ring in the compound can participate in various chemical reactions. For instance, it can undergo cycloaddition reactions with alkynes to form triazole hybrids .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its functional groups. For instance, the presence of the 1,2,3-triazole ring could contribute to its thermal stability .Scientific Research Applications

Semipinacol Rearrangement and Synthesis of Bicyclic Lactams

Research conducted by Grainger et al. (2012) highlights a novel semipinacol rearrangement utilizing a cyclic phosphorane or sulfite intermediate to prepare the 6-azabicyclo[3.2.1]octane ring system, which is prevalent in various biologically active molecules. This method exhibits exclusive N-acyl group migration and results in carbonyl functionality at key positions of the bicycle, indicating its potential in synthesizing complex structures relevant to N-{4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide (Grainger et al., 2012).

Novel Derivatives and Mannich Condensation

Mukhtorov et al. (2018) synthesized new derivatives of N-(3-R-1,5-dinitro-8-oxo-3-azabicyclo[3.3.1]non-6-en-7-yl)acetamides through Mannich condensation, demonstrating the chemical versatility and potential for further functionalization of compounds structurally related to N-{4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide (Mukhtorov et al., 2018).

Antibacterial and Antifungal Applications

Walsh et al. (1996) reported on the synthesis of 3-acetoxyazetidin-2-ones and 3-hydroxyazetidin-2-ones, along with their antibacterial and antifungal evaluations. This research indicates the potential application of compounds related to N-{4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide in developing new antibacterial and antifungal agents (Walsh et al., 1996).

Carbamoyl Radical-Mediated Synthesis

Betou et al. (2014) explored the carbamoyl radical-mediated synthesis and semipinacol rearrangement of β-lactam diols to access the biologically significant 6-azabicyclo[3.2.1]octane ring system. Their findings underscore the synthetic utility of such transformations in the context of creating compounds with complex bicyclic structures similar to N-{4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide (Betou et al., 2014).

Mechanism of Action

properties

IUPAC Name |

N-[4-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2/c1-12(24)20-14-4-2-13(3-5-14)18(25)23-15-6-7-16(23)11-17(10-15)22-9-8-19-21-22/h2-5,8-9,15-17H,6-7,10-11H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBKFVUNOMYIZBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=CN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methanol](/img/structure/B2669966.png)

![5-((2-Chlorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2669971.png)

![(2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/no-structure.png)

![3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2669977.png)

![N-(benzo[d]thiazol-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2669981.png)

![N-{2-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}prop-2-enamide](/img/structure/B2669985.png)

![(2Z)-2-[(2,5-difluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2669986.png)